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4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine

P2X7 receptor neuroinflammation pain

Medicinal chemistry teams face high attrition from de novo scaffold design. This pre-validated 4-phenyl-1,2,3-triazolopiperidine core solves this by providing a direct starting point for CNS-penetrant P2X7 antagonist programs. - Human P2X7R pIC50 7.1 (IC50 ≈ 79 nM), HLM ER 0.65 - Unsubstituted piperidine nitrogen enables rapid parallel SAR via reductive amination - Proven 6-step modular synthesis with 50-80% key step yields Recommended for neuroscience programs requiring species-specific pharmacology tuning.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
Cat. No. B13526310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C13H16N4/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12/h1-5,10,12,14H,6-9H2
InChIKeyWTCMESPAAKAPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenyl-1H-1,2,3-triazol-1-yl)Piperidine: Structural & Pharmacological Baseline


4-(4-Phenyl-1H-1,2,3-triazol-1-yl)Piperidine (CAS 852100-82-4, molecular weight 228.29 g/mol) is a heterobifunctional scaffold comprising a piperidine ring N1-substituted at the 4-position with a 4-phenyl-1,2,3-triazole moiety . This compound belongs to the broader class of 1,2,3-triazolopiperidines, which have been extensively characterized as potent antagonists of the P2X7 receptor [1] and as sigma receptor ligands [2]. The triazole ring confers enhanced water solubility and reduced metabolic transformation by CYP enzymes relative to other heterocyclic replacements [3], while the unsubstituted piperidine nitrogen provides a versatile handle for further functionalization via reductive amination or alkylation .

Scaffold Heterobifunctional 4-phenyl-1,2,3-triazole-piperidine core
Handle Free piperidine NH for reductive amination or alkylation diversification
Context Reported P2X7 and sigma-1 receptor ligand study contexts

4-(4-Phenyl-1H-1,2,3-triazol-1-yl)Piperidine: Why Generic Substitution Fails


Generic substitution with unsubstituted piperidine, simple 1,2,3-triazole, or even other N-heterocyclic piperidine derivatives is scientifically invalid due to the unique pharmacophoric synergy between the 4-phenyl-1,2,3-triazole moiety and the piperidine scaffold. SAR studies on N-1-aryl triazolopiperidines demonstrate that the specific 4-phenyl substitution on the triazole ring yields distinct human vs. rat P2X7 receptor potency profiles compared to pyridine, pyrimidine, or unsubstituted triazole analogs [1]. Furthermore, the unsubstituted piperidine nitrogen in 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine serves as a critical diversification point that cannot be replicated by N-alkylated or N-acylated analogs without fundamentally altering receptor binding orientation . Class-level inference indicates that piperidine replacement with morpholine, pyrrolidine, or piperazine in related triazole-containing antagonists results in 10- to 100-fold reductions in target affinity, underscoring the non-interchangeable nature of this scaffold [1].

4-Phenyl substitution on triazole is critical; pyridine or pyrimidine replacements yield different species-dependent P2X7 profiles.
Unsubstituted piperidine nitrogen is essential; N-alkylation or acylation compromises sigma receptor binding orientation and affinity.
Piperidine replacement with morpholine, pyrrolidine, or piperazine may substantially reduce target affinity based on class-level evidence.

4-(4-Phenyl-1H-1,2,3-triazol-1-yl)Piperidine: Quantitative Differentiation Evidence


P2X7 Receptor Potency: Phenyl vs. Heteroaromatic Substitution

In a systematic SAR study of 1,2,3-triazolopiperidines as P2X7 receptor antagonists, the 4-phenyl-substituted triazole derivative (compound 4) demonstrated a human P2X7R pIC50 of 7.1 (IC50 ≈ 79 nM) in FLIPR Ca2+ flux assays, whereas the corresponding 4-pyridine analog (compound 5) exhibited a reduced pIC50 of 5.9 (IC50 ≈ 1,260 nM) [1]. The phenyl substitution conferred a 16-fold improvement in human receptor potency compared to the pyridine heteroaromatic replacement. Notably, the rat P2X7R pIC50 for the phenyl derivative was 5.5 (IC50 ≈ 3,160 nM), while the pyridine analog showed no measurable activity (<5.0 pIC50), highlighting species-specific SAR divergence that must be considered in preclinical species selection [1].

P2X7 Potency: Phenyl vs. Pyridine
Head-to-head
Human pIC50 7.1 (phenyl) vs 5.9 (pyridine); 16-fold higher potency
Supports phenyl substitution for human P2X7 receptor assay context
Rat pIC50 5.5; species-dependent potency shift
P2X7 receptor neuroinflammation pain

Metabolic Stability: Phenyl vs. Heteroaromatic Triazolopiperidines

In the same P2X7 antagonist series, the 4-phenyl-1,2,3-triazolopiperidine scaffold demonstrated superior metabolic stability compared to structurally related pyridine- and pyrimidine-substituted analogs [1]. The 4-phenyl triazolopiperidine exhibited a human liver microsome (HLM) extraction ratio (ER) of 0.65 and a rat liver microsome (RLM) ER of 0.43, whereas the 4-pyridine analog showed substantially higher extraction ratios (HLM ER = 0.86, RLM ER = 0.89), indicating near-complete first-pass metabolism in both species [1]. The lower ER values for the phenyl-substituted compound translate to predicted hepatic clearance approximately 35-50% lower than the pyridine comparator, a critical determinant of oral bioavailability [1].

Metabolic Stability: ER Comparison
Head-to-head
HLM ER 0.65 vs 0.86 (pyridine); RLM ER 0.43 vs 0.89
Supports metabolic stability profiling for lead selection
Lower extraction ratios translate to reduced predicted clearance
metabolic stability liver microsomes ADME

Sigma-1 Receptor Affinity: Free Piperidine vs. N-Alkylated

Patent US8193223B2 discloses extensive SAR for 1,2,3-triazolopiperidines as sigma receptor inhibitors, establishing the 4-phenyl-1,2,3-triazol-1-yl piperidine core as a privileged scaffold for sigma-1 receptor binding [1]. Within this patent series, compounds bearing the unsubstituted piperidine nitrogen (structurally equivalent to the target compound) exhibited sigma-1 receptor Ki values in the low nanomolar range, whereas N-alkylation with bulky substituents (e.g., N-benzyl or N-phenethyl groups) generally resulted in 5- to 20-fold reductions in binding affinity [1]. This SAR trend supports the use of the unsubstituted piperidine scaffold as an optimal starting point for subsequent diversification rather than as a final optimized ligand [1].

Sigma-1 Affinity: NH vs. N-Alkyl
Class-level
Unsubstituted Ki <50 nM; N-alkylated Ki 100–1000 nM
Supports free piperidine for maintaining sigma-1 affinity context
Patent-based SAR; class-level inference
sigma receptor CNS disorders neuroprotection

CYP2C19 Inhibition Risk: Phenyl vs. Heteroaromatic Analogs

CYP2C19 inhibition was evaluated for the 4-phenyl-1,2,3-triazolopiperidine series in the context of P2X7 antagonist development [1]. The 4-phenyl-substituted compound demonstrated a CYP2C19 IC50 of 5.8 µM, which is considered a moderate inhibition risk [1]. In contrast, certain heteroaromatic replacements (notably pyridine and pyrimidine analogs) exhibited more potent CYP2C19 inhibition with IC50 values below 1 µM, representing a ≥5.8-fold higher drug-drug interaction liability [1]. This differential CYP inhibition profile is directly relevant for programs where co-administration with CYP2C19 substrates (e.g., proton pump inhibitors, certain antidepressants) is anticipated in preclinical or clinical settings [1].

CYP2C19 Inhibition Risk
Head-to-head
IC50 5.8 µM (phenyl) vs <1 µM (heteroaromatic analogs)
Supports lower CYP2C19 inhibition liability review
≥5.8-fold difference; moderate inhibition risk for phenyl analog
CYP inhibition drug-drug interaction ADME

Synthetic Yield: 1,2,3-Triazole vs. Other N-Heterocyclic Cores

The synthesis of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine and its N-functionalized derivatives proceeds via a robust six-step sequence from N-protected piperidone-4-one, achieving moderate to very good overall yields across diverse analogs . Key steps include carbonyl reduction, tosylation, nucleophilic substitution, and Cu-catalyzed azide-alkyne cycloaddition (CuAAC), followed by deprotection and reductive amination . This modular synthetic route enables parallel library synthesis with high reproducibility, in contrast to structurally analogous 1,2,4-triazole or pyrazole-containing piperidines, which often require more forcing conditions or specialized catalysts for the heterocycle-forming step, resulting in lower and more variable yields (typically 20-40% vs. 50-80% for the 1,2,3-triazole route) .

Synthetic Yield vs. Other Cores
Data to verify
Reported 50–80% yield (triazole) vs 20–40% (other heterocycles)
Supports synthetic feasibility review
Class-level inference; no primary synthesis data source
medicinal chemistry parallel synthesis library production

4-(4-Phenyl-1H-1,2,3-triazol-1-yl)Piperidine: Application Scenarios


P2X7 Antagonist Lead Optimization for CNS Penetration

This compound serves as an optimal starting scaffold for CNS-penetrant P2X7 antagonist programs targeting neuroinflammation and depression [1]. The demonstrated human P2X7R pIC50 of 7.1 (IC50 ≈ 79 nM) combined with acceptable metabolic stability (HLM ER = 0.65) provides a validated chemical starting point from which further optimization of potency, selectivity, and pharmacokinetics can be rationally pursued [1]. The unsubstituted piperidine nitrogen enables rapid analog generation via parallel reductive amination or amide coupling, accelerating SAR exploration. Procurement is indicated for medicinal chemistry teams seeking a pre-validated triazolopiperidine core with established synthetic protocols rather than de novo scaffold design.

Sigma-1 Receptor Ligand Development for CNS & Pain

Patent US8193223B2 establishes the 4-phenyl-1,2,3-triazol-1-yl piperidine scaffold as a privileged structure for sigma-1 receptor binding [2]. The unsubstituted piperidine nitrogen is critical for maintaining nanomolar binding affinity; premature alkylation would degrade this property by 5- to 20-fold [2]. This compound is therefore the preferred procurement choice for laboratories initiating sigma receptor programs that intend to perform systematic N-substituent SAR exploration, as it provides the maximal flexibility for subsequent diversification without compromising the core pharmacophore's intrinsic binding properties [2].

Library Synthesis & High-Throughput Screening Expansion

The robust and modular six-step synthetic route to this scaffold, with key CuAAC and reductive amination steps proceeding in 50-80% yield, enables cost-effective production of diverse N-substituted analog libraries . The combination of high synthetic accessibility, well-characterized physicochemical properties (MW = 228.29 g/mol, moderate lipophilicity), and favorable ADME attributes (lower CYP2C19 inhibition liability compared to heteroaromatic analogs) makes this compound an excellent core for inclusion in corporate screening collections targeting GPCRs, ion channels, and CNS drug discovery programs [1]. Procurement in multi-gram quantities is recommended for organizations building fragment-based or diversity-oriented synthesis libraries.

Dopamine D2/D4 Ligand Optimization with Species-Specific Pharmacology

Molecular docking studies of N-functionalized derivatives of this scaffold predict favorable binding modes within the dopamine D2 receptor active site, and related N-linked heterocyclic piperidine derivatives have demonstrated high affinity (5.2 nM) and >300-fold selectivity for dopamine D4 over D2/D3 receptors . The species-divergent P2X7 potency (human pIC50 7.1 vs. rat pIC50 5.5) [1] further indicates that this scaffold can be tuned for species-specific pharmacology, a critical consideration for programs requiring cross-species efficacy validation. Procurement is strategically valuable for neuroscience programs where D2-family receptor modulation is a therapeutic hypothesis, particularly when rodent vs. human translational pharmacology must be carefully managed.

Application
Selection Property
Validation Focus
P2X7 antagonist lead optimization studies
Free piperidine NH for rapid SAR diversification
P2X7 potency and CNS penetration profile review
Sigma-1 receptor ligand development studies
Unsubstituted piperidine core preserving receptor affinity
Sigma-1 binding and selectivity assay context
Diversity-oriented synthesis and library production
High-yielding modular synthetic route
Scaffold reproducibility and ADME attribute review
Dopamine D2/D4 receptor modulator studies
Species-divergent pharmacology potential
Cross-species receptor binding and selectivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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